molecular formula C22H21N3O3 B2734253 N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005298-53-2

N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2734253
CAS RN: 1005298-53-2
M. Wt: 375.428
InChI Key: YZIDZXODGHHMLX-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as AMPA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPA is a dihydropyridine derivative that has been extensively studied for its ability to modulate calcium channels, which play a crucial role in various physiological processes.

Mechanism of Action

N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its pharmacological effects by modulating the activity of L-type calcium channels. The compound binds to the alpha-1 subunit of the calcium channel, which leads to a decrease in the influx of calcium ions into the cell. This, in turn, leads to a decrease in muscle contraction, neurotransmitter release, and gene expression. The modulation of calcium channels by N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have potential therapeutic applications in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been extensively studied. The compound has been shown to have potent calcium channel blocking activity, which leads to a decrease in muscle contraction, neurotransmitter release, and gene expression. Additionally, N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have antioxidant activity, which may contribute to its potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in lab experiments is its well-established synthesis method. The compound is relatively easy to synthesize, and various modifications can be made to improve the yield and purity of the compound. Additionally, the compound has been extensively studied, and its pharmacological effects are well-understood. However, one of the limitations of using N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One area of research is the development of more potent and selective calcium channel blockers based on the structure of N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Additionally, the potential therapeutic applications of N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in the treatment of various diseases, including hypertension, angina, and arrhythmia, warrant further investigation. Furthermore, the potential cytotoxic effects of N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide at high concentrations need to be further explored to determine the safety of the compound for use in humans.

Synthesis Methods

The synthesis of N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves the condensation of 4-acetamidobenzaldehyde with 2-methylbenzylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. The reduction product is then subjected to a cyclization reaction with ethyl acetoacetate to yield the final product, N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. The synthesis of N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been well-established, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a calcium channel blocker. Calcium channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The modulation of calcium channels by N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have potential therapeutic applications in the treatment of various diseases, including hypertension, angina, and arrhythmia.

properties

IUPAC Name

N-(4-acetamidophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-6-3-4-7-17(15)14-25-13-5-8-20(22(25)28)21(27)24-19-11-9-18(10-12-19)23-16(2)26/h3-13H,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIDZXODGHHMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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